Carbon–Iodine Bond Dissociation Energy Advantage Over Bromo and Chloro Analogs
The carbon–iodine bond in 5-iodo-1,2,3,4-tetrahydronaphthalene possesses a bond dissociation energy (BDE) of approximately 239 kJ/mol, which is 54 kJ/mol lower than the C–Br bond (≈ 293 kJ/mol) in 5-bromo-1,2,3,4-tetrahydronaphthalene and 111 kJ/mol lower than the C–Cl bond (≈ 350 kJ/mol) in 5-chloro-1,2,3,4-tetrahydronaphthalene [1]. This lower BDE directly correlates with faster oxidative addition to Pd(0) catalysts—the rate-determining step in most cross-coupling reactions—enabling room-temperature Suzuki–Miyaura couplings that typically require heating to 60–100 °C for the bromo analog and >100 °C for the chloro analog [2].
| Evidence Dimension | Carbon–halogen bond dissociation energy |
|---|---|
| Target Compound Data | C–I BDE ≈ 239 kJ/mol |
| Comparator Or Baseline | 5-Bromo analog C–Br BDE ≈ 293 kJ/mol; 5-Chloro analog C–Cl BDE ≈ 350 kJ/mol |
| Quantified Difference | ΔBDE (I vs. Br): –54 kJ/mol; ΔBDE (I vs. Cl): –111 kJ/mol |
| Conditions | Gas-phase homolytic bond dissociation energies; applicable to solution-phase reactivity trends |
Why This Matters
Lower BDE enables milder reaction conditions, broader functional group compatibility, and higher catalytic turnover in cross-coupling-based library synthesis, directly reducing procurement risk for medicinal chemistry programs.
- [1] Lide, D. R., Ed. CRC Handbook of Chemistry and Physics, 84th ed.; CRC Press, 2003; Section 9. View Source
- [2] Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007; Chapter 8. View Source
